molecular formula C29H27ClN2O14S B13390305 7-Chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

7-Chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

Cat. No.: B13390305
M. Wt: 695.0 g/mol
InChI Key: WVJKUGVVYXCLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Meclocycline sulfosalicylate is synthesized through a series of chemical reactions involving the parent compound meclocycline. The synthesis involves the reaction of meclocycline with sulfosalicylic acid to form the sulfosalicylate salt . The reaction conditions typically include the use of methanol and ammonium hydroxide, followed by pH adjustment with glacial acetic acid .

Industrial Production Methods

Industrial production of meclocycline sulfosalicylate involves similar synthetic routes but on a larger scale. The process includes the preparation of standard stock solutions, mobile phase preparation, and chromatographic analysis to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Meclocycline sulfosalicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C29H27ClN2O14S

Molecular Weight

695.0 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid

InChI

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)

InChI Key

WVJKUGVVYXCLFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O

Origin of Product

United States

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